molecular formula C15H10F4O3 B6411445 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261968-99-3

4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6411445
CAS RN: 1261968-99-3
M. Wt: 314.23 g/mol
InChI Key: YLWZLXAOFDLNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% (4F3MTPB), is a synthetic organic compound with a wide range of uses in scientific research. It is a white crystalline solid with a molecular weight of 364.36 g/mol and a melting point of 142-144 °C. 4F3MTPB is widely used in the synthesis of biologically active compounds and has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. It has also been used to study the effects of various environmental pollutants on human health. Additionally, 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is not fully understood. However, it is known to interact with certain enzymes, receptors, and proteins in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to bind to certain receptors and proteins, such as the estrogen receptor (ER) and the androgen receptor (AR).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% have been studied in a variety of animal models. Studies have shown that 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has anti-inflammatory and anti-oxidant properties. It has also been shown to inhibit the growth of certain cancer cells and to reduce the risk of certain cardiovascular diseases. Additionally, 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to reduce the risk of certain neurological diseases, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments include its low cost, its stability in aqueous solutions, and its low toxicity. Additionally, 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is easy to synthesize and can be used in a variety of chemical reactions. The main limitation of using 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments is its low solubility in organic solvents.

Future Directions

The future directions for 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% research include further investigation into its potential applications in medicinal chemistry, biochemistry, and physiology. Additionally, further research is needed to understand the biochemical and physiological effects of 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% and to determine its potential therapeutic applications. Further research is also needed to understand the mechanism of action of 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to investigate the potential environmental impacts of 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% and to develop methods to minimize or eliminate these impacts.

Synthesis Methods

4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is synthesized using a three-step process. In the first step, 4-chloro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid (4C3MTPB) is reacted with potassium fluoride in aqueous dimethyl sulfoxide (DMSO) to produce 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%. In the second step, the reaction mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC). In the third step, the reaction mixture is cooled and the product is isolated by filtration.

properties

IUPAC Name

4-fluoro-3-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-5-3-8(7-11(13)15(17,18)19)10-6-9(14(20)21)2-4-12(10)16/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWZLXAOFDLNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692160
Record name 6-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

CAS RN

1261968-99-3
Record name 6-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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